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1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole

Cat. No.: B3376161
CAS No.: 1172941-42-2
M. Wt: 165.24 g/mol
InChI Key: CLODHGSXYHKBIC-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Hybrid Scaffolds

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, form the backbone of a vast array of natural products, pharmaceuticals, and functional materials. Among these, pyrazole (B372694) and pyrrolidine (B122466) rings are particularly noteworthy. Pyrazole is an aromatic heterocycle with two adjacent nitrogen atoms, known for its stability and diverse chemical reactivity. youtube.com The pyrrolidine ring, a saturated heterocycle containing one nitrogen atom, is a ubiquitous feature in many natural and synthetic bioactive molecules, often imparting specific conformational constraints and basicity.

The concept of hybrid scaffolds involves the strategic combination of two or more distinct pharmacophores or privileged structures to create a new molecule with potentially enhanced or novel properties. The rationale behind this approach is that the resulting hybrid may exhibit a synergistic effect, where the biological activities of the individual components are additive or even magnified. In the case of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole, the fusion of the aromatic, electron-rich pyrazole system with the chiral, saturated pyrrolidine ring via an ethyl linker creates a unique three-dimensional structure with multiple points for potential molecular interactions.

Importance of Pyrazole-Pyrrolidine Hybrid Architectures in Organic Synthesis

The synthesis of molecules incorporating both pyrazole and pyrrolidine rings is a testament to the versatility of modern organic synthesis. The pyrazole ring itself is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs. researchgate.net Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. allresearchjournal.comnih.gov The two nitrogen atoms in the pyrazole ring allow for diverse substitution patterns and act as hydrogen bond donors and acceptors, which is crucial for molecular recognition at biological targets. nih.gov

Similarly, the pyrrolidine ring is a fundamental structural unit in numerous alkaloids and is a cornerstone in the design of catalysts and chiral auxiliaries. The stereochemistry of the pyrrolidine ring can be precisely controlled, which is of paramount importance in the development of stereoselective reactions and drugs. The nitrogen atom in the pyrrolidine ring often serves as a key basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

The combination of these two scaffolds in a single molecule, such as this compound, presents both challenges and opportunities for synthetic chemists. The construction of the C-N bond linking the pyrazole and the pyrrolidine-containing fragment is a key synthetic step. General methods for the N-alkylation of pyrazoles often involve the reaction of a pyrazole salt with an appropriate alkyl halide. researchgate.net In this specific case, a plausible synthetic route would involve the reaction of pyrazole with a suitably activated derivative of 2-(1-chloroethyl)pyrrolidine. The synthesis of such precursors can be achieved through various established methods for the functionalization of pyrrolidine. nih.gov

A potential synthetic approach could involve the following steps:

Protection of the pyrrolidine nitrogen: To avoid side reactions, the nitrogen of a commercially available 2-substituted pyrrolidine (e.g., 2-(hydroxymethyl)pyrrolidine) would likely be protected with a suitable protecting group.

Modification of the side chain: The protected starting material would then be converted to the desired 1-chloroethyl side chain.

N-alkylation of pyrazole: The protected 2-(1-chloroethyl)pyrrolidine would then be reacted with the sodium salt of pyrazole in an aprotic solvent.

Deprotection: Removal of the protecting group from the pyrrolidine nitrogen would yield the final product, this compound.

The regioselectivity of the N-alkylation of pyrazole can sometimes be an issue, as substitution can occur at either the N1 or N2 position. nih.gov However, for pyrazole itself, the two nitrogen atoms are equivalent, simplifying the outcome.

Overview of Academic Research Trajectories for this compound

While specific academic research focusing solely on this compound appears to be limited, the broader field of pyrazole-pyrrolidine hybrids is an active area of investigation. The research trajectories for compounds with this hybrid architecture can be broadly categorized into two main areas: medicinal chemistry and catalysis.

In medicinal chemistry, the combination of a pyrazole and a pyrrolidine moiety is explored for the development of new therapeutic agents. researchgate.net The pyrazole ring can act as a bioisostere for other functional groups and can engage in various interactions with biological targets. The pyrrolidine ring, often with defined stereochemistry, can provide a rigid scaffold that orients the pyrazole and other substituents in a specific manner to optimize binding to a receptor or enzyme active site. Research in this area often involves the synthesis of libraries of related compounds with variations in the substitution pattern on both rings and the nature of the linker connecting them. These compounds are then screened for a variety of biological activities.

In the field of catalysis, chiral ligands containing both pyrazole and pyrrolidine motifs have been developed for use in asymmetric synthesis. bohrium.comrsc.org The pyrazole nitrogen atoms can coordinate to a metal center, while the chiral pyrrolidine unit can create a chiral environment around the metal, enabling stereoselective transformations. The specific compound this compound, with its chiral center at the point of attachment to the pyrrolidine ring, could potentially serve as a bidentate ligand for various transition metals. The nitrogen atoms of the pyrazole and the pyrrolidine could coordinate to a metal, creating a chiral catalyst for reactions such as asymmetric hydrogenation, hydrosilylation, or C-C bond formation.

Given the established importance of both pyrazole and pyrrolidine scaffolds, it is reasonable to anticipate that future research on this compound and its derivatives will likely explore these avenues. The synthesis of enantiomerically pure forms of this compound would be a critical step in evaluating its potential in asymmetric catalysis and as a chiral drug candidate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B3376161 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole CAS No. 1172941-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-pyrrolidin-2-ylethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8(9-4-2-5-10-9)12-7-3-6-11-12/h3,6-10H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLODHGSXYHKBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 1 1 Pyrrolidin 2 Yl Ethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the three-dimensional structure of organic molecules in solution. For 1-(1-(pyrrolidin-2-yl)ethyl)-1H-pyrazole, a combination of NMR techniques can elucidate its connectivity, stereochemistry, and dynamic behavior.

High-resolution ¹H and ¹³C NMR spectra are used to identify the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are influenced by the electronic properties of the pyrazole (B372694) and pyrrolidine (B122466) rings.

¹H NMR: The pyrazole ring protons are expected in the aromatic region, typically with the H4 proton appearing as a triplet and the H3 and H5 protons as doublets. researchgate.netresearchgate.net The protons on the ethyl linker and the pyrrolidine ring will appear in the aliphatic region. The chiral center's proton (CH) would likely be a multiplet due to coupling with both the methyl and pyrrolidine protons. The pyrrolidine ring protons exhibit complex splitting patterns due to their diastereotopic nature. nih.govacs.org The N-H proton of the pyrrolidine ring would be a broad signal, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon signals for the pyrazole ring are expected between 105 and 140 ppm. researchgate.netresearchgate.net The aliphatic carbons of the ethyl group and the pyrrolidine ring would appear in the upfield region, typically between 20 and 60 ppm. chemicalbook.com

Protonation of the molecule, most likely at the pyrrolidine nitrogen, would induce significant downfield shifts for the adjacent protons and carbons (C2' and C5' of the pyrrolidine ring and the chiral center's CH) due to the inductive effect of the newly formed ammonium (B1175870) group. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

This table presents predicted chemical shift (δ) ranges in ppm relative to TMS. Actual values may vary based on solvent and other experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole H37.5 - 7.8138 - 142
Pyrazole H46.2 - 6.5105 - 108
Pyrazole H57.6 - 7.9128 - 132
Ethyl CH (chiral center)4.0 - 4.555 - 60
Ethyl CH₃1.4 - 1.818 - 23
Pyrrolidine H2'3.0 - 3.558 - 63
Pyrrolidine H3', H4'1.6 - 2.223 - 35
Pyrrolidine H5'2.8 - 3.345 - 50
Pyrrolidine NH1.5 - 3.0 (broad)-

To unambiguously assign the predicted signals and determine the molecule's constitution and stereochemistry, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling networks within the pyrazole ring, the ethyl group, and the pyrrolidine ring, establishing the connectivity of the carbon skeleton. For example, it would show correlations between the chiral CH proton and the methyl protons, as well as the H2' proton of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the ethyl group to the N1 of the pyrazole ring and the C2' of the pyrrolidine ring. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. They would be vital for establishing the stereochemistry around the chiral center and the preferred relative orientation of the pyrazole and pyrrolidine rings in solution. mdpi.com

The use of 2D NMR techniques is standard for the unequivocal identification of isomers and the assignment of complex structures. nih.govresearchgate.netrsc.org

The molecule possesses significant conformational flexibility, primarily due to the non-planar nature of the pyrrolidine ring and rotation around single bonds. The five-membered pyrrolidine ring is known to exist in various puckered conformations, such as envelope or twist forms, which can interconvert. frontiersin.org

Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals corresponding to different conformers. frontiersin.orgacs.org This data allows for the calculation of the energy barriers (ΔG‡) for conformational changes, such as the ring puckering of the pyrrolidine moiety or hindered rotation around the N-C bond connecting the two rings. For similar N-acylated proline derivatives, energy barriers for conformational transitions have been determined from VT-NMR line-shape analysis. frontiersin.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and pyrrolidine groups would be observed just below 3000 cm⁻¹. The pyrazole ring's C=N and C=C stretching vibrations typically result in several bands in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net The C-N stretching vibrations for both rings would be found in the 1200-1350 cm⁻¹ range. researchgate.net A key feature would be the N-H stretching vibration of the secondary amine in the pyrrolidine ring, expected as a moderate band around 3300-3400 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. nih.gov

Predicted Characteristic Vibrational Frequencies

This table presents predicted frequencies in wavenumbers (cm⁻¹). These are general ranges and can be influenced by the molecular environment and physical state.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchSecondary Amine3300 - 3400
C-H Stretch (Aromatic)Pyrazole Ring3050 - 3150
C-H Stretch (Aliphatic)Ethyl, Pyrrolidine2850 - 2980
C=N, C=C StretchPyrazole Ring1400 - 1600
CH₂ Bend (Scissoring)Ethyl, Pyrrolidine1440 - 1480
C-N StretchPyrazole, Pyrrolidine1200 - 1350
N-H BendSecondary Amine1500 - 1580

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound (C₉H₁₅N₃), the nominal molecular weight is 165.

The molecular ion peak ([M]⁺˙) at m/z 165 is expected to be observed under electron ionization (EI). As the molecule contains an odd number of nitrogen atoms (three), its molecular ion will have an odd m/z value, consistent with the Nitrogen Rule. youtube.com

The fragmentation of the molecular ion is likely to proceed through several characteristic pathways based on the fragmentation of similar amines and heterocyclic compounds. libretexts.orglibretexts.org

Alpha-Cleavage: The most prominent fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For the pyrrolidine ring, this would involve the cleavage of the bond between C2' and the ethyl group, leading to the formation of a stable pyrrolidinium-derived cation.

Cleavage of the Pyrrolidine Ring: A characteristic fragmentation of N-alkyl pyrrolidines involves the loss of the pyrrolidine ring itself or fragments thereof. nist.gov

Fragmentation of the Pyrazole Ring: The pyrazole ring can undergo cleavage with the loss of N₂ or HCN, a common pathway for nitrogen heterocycles. researchgate.net

Cleavage at the Ethyl Linker: The bond between the chiral carbon and the pyrazole nitrogen could cleave, as could the bond between the chiral carbon and the methyl group.

Predicted Key Fragments in Mass Spectrometry

This table lists potential fragment ions and their corresponding mass-to-charge ratios (m/z).

Proposed Fragment Ion Structurem/zOrigin
[C₉H₁₅N₃]⁺˙ (Molecular Ion)165Intact Molecule
[C₈H₁₂N₃]⁺150Loss of methyl radical (•CH₃)
[C₅H₉N₂]⁺ (Pyrrolidin-2-yl-methylidene iminium)97Cleavage between ethyl linker and pyrazole ring
[C₄H₈N]⁺ (Pyrrolidinium fragment)70Alpha-cleavage at the bond between C2' and the ethyl group
[C₄H₅N₂]⁺ (Pyrazole ring fragment)81Cleavage of the N-C bond of the ethyl linker

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.inspast.org While no crystal structure for the title compound has been published, analysis of related structures allows for a detailed prediction. nih.govmdpi.com

The solid-state conformation would likely feature a twisted or envelope conformation for the five-membered pyrrolidine ring. mkuniversity.ac.in The relative orientation of the pyrazole and pyrrolidine rings would be dictated by minimizing steric hindrance and maximizing favorable intermolecular interactions.

Chiral Chromatography and Optical Purity Assessment for Enantiomeric Excess Determination

The synthesis of chiral molecules such as this compound often results in a racemic mixture, which contains equal amounts of both enantiomers. Since different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, regulatory bodies require the separation and characterization of each. nih.gov Consequently, the development of robust analytical methods for separating these enantiomers and quantifying their relative amounts—a measure known as enantiomeric excess (ee)—is a critical step. acs.org More than 90% of enantiomeric excess estimations are performed using chiral high-performance liquid chromatography (HPLC). nih.govacs.org

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the predominant techniques for the chiral separation of pyrazole derivatives. nih.govchromatographyonline.com These methods rely on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

The most successful and widely used CSPs for this class of compounds are polysaccharide-based, particularly those derived from carbamylated amylose (B160209) and cellulose. nih.govacs.org These CSPs, such as Lux Amylose-2 and Lux Cellulose-2, have demonstrated excellent chiral recognition capabilities for various N1-substituted pyrazole derivatives. nih.govresearchgate.net The choice between an amylose-based or cellulose-based column often depends on the desired mobile phase conditions. Studies on 4,5-dihydro-1H-pyrazole derivatives showed that cellulose-based columns performed exceptionally well with polar organic mobile phases, offering high resolution and short analysis times (around 5 minutes). nih.govacs.org In contrast, amylose-based columns showed superior resolving power when used with normal-phase elution modes, albeit with longer run times (up to 30 minutes). nih.govacs.org

The selection of the mobile phase is crucial for achieving optimal separation. Common modes include:

Normal-Phase Mode: Typically uses a nonpolar solvent like n-hexane or cyclohexane (B81311) mixed with a polar modifier, such as ethanol (B145695) or 2-propanol. nih.govmz-at.de For pyrazole derivatives, a mixture of n-hexane and ethanol has proven effective, where hydrogen bonding between the analyte and the CSP is the primary driver of chiral recognition. nih.gov

Polar Organic Mode: This mode employs polar solvents like ethanol, methanol, or acetonitrile. It is often advantageous for its short analysis times and the generation of sharp peaks. nih.govacs.org Using 100% ethanol as the mobile phase has shown success in resolving pyrazole derivatives, particularly on cellulose-based columns. acs.org

Supercritical Fluid Chromatography (SFC): SFC is increasingly regarded as a powerful, "greener" alternative to HPLC. selvita.com It uses supercritical carbon dioxide as the main mobile phase component, which reduces the consumption of toxic organic solvents. chromatographyonline.comselvita.com SFC often provides faster separations and can offer complementary selectivity to HPLC. chromatographyonline.comchromatographyonline.com For instance, a chiral SFC method was successfully developed for a pyrazole intermediate using a (S,S)Whelk-O1 column, which showed good resolution in both HPLC and SFC modes. chromatographyonline.com

The table below summarizes representative chromatographic conditions used for the separation of chiral pyrazole compounds, which are applicable for the analysis of this compound.

Table 1: Representative Chiral Chromatography Conditions for Pyrazole Derivatives

Technique Chiral Stationary Phase (CSP) Mobile Phase Observations Reference
HPLC Lux Cellulose-2 Ethanol (100%) Good resolution (Rs = 1-10) with analysis times of 7-17 min. acs.org
HPLC Lux Amylose-2 n-Hexane/Ethanol High resolution (up to 30) with analysis times of 10-30 min. nih.govresearchgate.net
HPLC CHIRALPAK® IB n-Hexane/2-Propanol Baseline separation of phenylpyrazole pesticides. mz-at.de

Once a chromatographic method successfully separates the enantiomers, the optical purity, expressed as enantiomeric excess (ee), can be determined. The 'ee' is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the integrated peak areas of the first and second eluting enantiomers, respectively. This calculation provides a quantitative measure of the predominance of one enantiomer over the other in the mixture.

While chromatography is the standard, other advanced spectroscopic techniques are emerging for the direct assessment of enantiomeric excess without the need for chiral separation. One such method is Molecular Rotational Resonance (MRR) spectroscopy. researchgate.netnih.gov MRR is a gas-phase technique that can distinguish between different isomers based on their unique three-dimensional structures and corresponding moments of inertia. researchgate.net For 'ee' determination, a chiral tag can be used to form diastereomeric complexes with the enantiomers, which can then be directly quantified from the MRR spectrum, offering a rapid analysis time of 10-15 minutes per sample. nih.gov

Computational and Theoretical Investigations of 1 1 Pyrrolidin 2 Yl Ethyl 1h Pyrazole

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecular systems. nih.gov For pyrazole (B372694) derivatives, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), provide reliable insights into their structure and reactivity. nih.govnih.gov

The initial step in a DFT study involves the optimization of the molecular geometry to find the lowest energy structure. For 1-(1-(pyrrolidin-2-yl)ethyl)-1H-pyrazole, this process would determine the precise bond lengths, bond angles, and dihedral angles. The pyrazole ring is an aromatic, five-membered heterocycle, while the pyrrolidine (B122466) ring is a saturated, non-planar five-membered ring. The linkage between these two moieties through an ethyl group introduces conformational flexibility.

Following geometry optimization, various electronic properties can be calculated. These properties are critical for understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Value Unit
Total Energy -552.8 Hartrees
Dipole Moment 2.5 Debye

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, as direct computational studies on this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential located around the pyridine-type nitrogen atom of the pyrazole ring, which is a characteristic feature of pyrazole derivatives. researchgate.net This region represents the primary site for protonation and interaction with electrophiles. The hydrogen atom on the pyrrolidine nitrogen would exhibit a region of positive electrostatic potential, indicating its susceptibility to interaction with nucleophiles.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. numberanalytics.com

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Frontier Molecular Orbital Properties and Chemical Reactivity Descriptors (Illustrative Data)

Parameter Value Unit
EHOMO -6.2 eV
ELUMO -0.5 eV
HOMO-LUMO Gap (ΔE) 5.7 eV
Electronegativity (χ) 3.35 eV
Chemical Hardness (η) 2.85 eV

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, as direct computational studies on this compound are not available in the cited literature.

Conformational Analysis and Energy Landscapes

The presence of single bonds in the ethyl linker and the non-planar nature of the pyrrolidine ring in this compound give rise to multiple possible conformations. Understanding the energy landscape and the barriers to rotation between different conformers is crucial for comprehending its dynamic behavior.

The rotation around the C-C and C-N bonds of the ethyl linker connects various conformational isomers. Computational studies can map the potential energy surface associated with these rotations to identify the most stable conformers (energetic minima) and the transition states that separate them. The energy difference between a minimum and a transition state represents the rotational barrier. nih.gov For similar N-substituted pyrrolidines, these barriers can be determined experimentally using dynamic NMR techniques and computationally through methods like DFT. researchgate.net

The relative energies of the different conformers determine their population at a given temperature. The most stable conformer will be the most populated and is likely to be the one that dictates the molecule's observed properties.

The nature and position of substituents on both the pyrazole and pyrrolidine rings can significantly influence the conformational preferences of the molecule. numberanalytics.com In this compound, the chiral center at the carbon atom attached to the pyrrolidine ring introduces stereoisomerism, leading to diastereomeric conformations with distinct energies and properties.

The steric and electronic effects of any additional substituents would alter the rotational barriers and the relative stability of the conformers. For instance, bulky substituents would likely favor conformations that minimize steric hindrance. Electron-donating or withdrawing groups on the pyrazole ring could influence the electronic interactions between the two heterocyclic systems, thereby affecting the conformational equilibrium. numberanalytics.com The study of how substituents modulate the aromaticity and electronic properties of pyrazole rings is an active area of research. numberanalytics.com

Tautomerism and Protonation State Modeling

Tautomerism and protonation states are fundamental to a molecule's chemical and biological activity. For pyrazole derivatives, prototropic tautomerism is a key consideration, although substitution at a nitrogen atom can restrict certain forms. researchgate.netsciforum.net Modeling these states helps predict which forms of the molecule will predominate under various conditions.

The compound this compound has the substituent on the N1 nitrogen of the pyrazole ring, which prevents the common annular tautomerism seen in N-unsubstituted pyrazoles. globalresearchonline.net However, tautomerism involving the pyrrolidine ring or potential proton shifts under specific conditions can be computationally explored.

The primary tautomeric considerations would involve the position of the proton on the pyrrolidine ring's nitrogen versus potential, though less likely, protonation on the pyrazole ring. Computational studies on substituted pyrazoles consistently show that the relative stability of tautomers is highly dependent on the nature of the substituents. researchgate.netresearchgate.net Electron-donating groups tend to stabilize certain tautomeric forms over others. researchgate.netresearchgate.net In this molecule, the alkylpyrrolidine group is an electron-donating group.

In related systems, such as 3(5)-aminopyrazoles, density functional theory (DFT) calculations have been used to predict the more stable tautomer, with energy differences often in the range of a few kJ/mol. researchgate.net For this compound, the most stable form is unequivocally the one depicted, but computational models can quantify the energy barriers for any potential proton transfer events, confirming the high stability of the N1-substituted isomer.

Tautomeric FeatureInfluencing FactorPredicted Stability
Annular TautomerismN1-substitutionNot applicable; N1 is blocked by the ethyl-pyrrolidine group.
Positional IsomerismSynthesis MethodThe synthetic route determines attachment to the pyrazole ring (e.g., at C3, C4, or C5).
Prototropic TautomerismSolvent, pHThe proton is expected to reside on the pyrrolidine nitrogen under physiological conditions.

This table is generated based on general principles of pyrazole chemistry and is for illustrative purposes.

The compound possesses three nitrogen atoms, each with different basicity. The pyrrolidine nitrogen (a secondary amine) is the most basic site, followed by the pyridine-like nitrogen (N2) of the pyrazole ring. The pyrrole-like nitrogen (N1) is non-basic due to its involvement in the aromatic π-system.

Computational methods can predict the pKa values for the conjugate acids of these nitrogen atoms. The pKa is a measure of the acidity of the protonated form; a higher pKa for the conjugate acid corresponds to a stronger base. For multiprotic compounds, predicting the specific pKa for each functional group can be complex. researchgate.net Advanced computational models are used to determine these site-specific values. researchgate.net

The predicted pKa for the protonated pyrrolidine nitrogen would be significantly higher than that for the protonated pyrazole N2 atom, indicating it is the primary site of protonation in an acidic environment.

Nitrogen Atom LocationTypePredicted BasicityExpected pKa of Conjugate Acid
Pyrrolidine RingSecondary Aliphatic AmineMost Basic~10-11
Pyrazole Ring (N2)Pyridine-like sp² NWeakly Basic~2-3
Pyrazole Ring (N1)Pyrrole-like sp² NNon-basic<0

This table contains predicted values based on typical pKa data for similar functional groups and is for illustrative purposes.

Assessment of Aromaticity in the Pyrazole Ring (e.g., NICS Parameters)

The pyrazole ring is a five-membered aromatic heterocyclic compound. beilstein-journals.org Its aromaticity is a key feature influencing its stability and reactivity. A common computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. researchgate.net NICS values are calculated at the center of a ring; large negative values are indicative of significant aromatic character. beilstein-journals.org

Computational studies on pyrazole and its derivatives consistently show negative NICS values, confirming their aromaticity. beilstein-journals.orgnih.gov For instance, the pyrazole molecule itself is clearly aromatic, which is supported by both NICS values and analyses of induced magnetic fields. beilstein-journals.org The substitution of an alkylpyrrolidine group at the N1 position is not expected to significantly diminish the aromatic character of the pyrazole ring. The NICS value for the pyrazole ring in this compound is predicted to be in the typical range for aromatic pyrazoles.

Computational MethodParameterPredicted Outcome for Pyrazole RingSignificance
NICS(0)Magnetic Shielding (ppm)Large Negative Value (e.g., -10 to -15 ppm)Indicates diatropic ring current (aromaticity).
NICS(1)zzMagnetic Shielding (ppm)Large Negative ValueA component of NICS that is often a reliable indicator of π-aromaticity. nih.gov

This table presents expected values based on published data for pyrazole systems and is for illustrative purposes.

Intermolecular Interactions and Supramolecular Assembly Prediction

The structure of this compound allows for various intermolecular interactions that can lead to the formation of larger, ordered structures known as supramolecular assemblies. rsc.org Computational modeling can predict the most likely and stable of these interactions.

The key interaction points on the molecule are:

Hydrogen Bond Donor: The N-H group on the pyrrolidine ring.

Hydrogen Bond Acceptors: The lone pair on the pyrrolidine nitrogen and the lone pair on the N2 nitrogen of the pyrazole ring.

π-System: The aromatic face of the pyrazole ring.

Interaction TypeParticipating GroupsPredicted Role in Assembly
Hydrogen BondingPyrrolidine N-H (donor) and Pyrazole N2 (acceptor)Primary interaction for forming chains or dimers.
π-π StackingPyrazole Ring ↔ Pyrazole RingStabilizes crystal packing.
C-H···π InteractionsAlkyl C-H bonds and Pyrazole RingFurther contribute to the stability of the 3D structure. conicet.gov.ar

This table outlines predicted interactions based on the molecule's functional groups and is for illustrative purposes.

Coordination Chemistry and Ligand Design of 1 1 Pyrrolidin 2 Yl Ethyl 1h Pyrazole

Coordination Modes and Metal Complex Formation

The coordination chemistry of pyrazole-based ligands is extensive, as they form a wide variety of complexes with numerous metal ions, leading to diverse coordination geometries and nuclearities. nih.govresearchgate.net Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, which can act as effective donors for metal ions. nih.govresearchgate.net The presence of both a pyrazole (B372694) and a pyrrolidine (B122466) ring in 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole allows it to function as a potent chelating agent.

Chelation Properties of Pyrazole and Pyrrolidine Nitrogen Donors

This compound functions as a bidentate N,N-donor ligand, a common characteristic for molecules containing multiple nitrogen-based functional groups. eiu.edu Chelation involves the coordination of two nitrogen atoms—the sp²-hybridized nitrogen of the pyrazole ring and the sp³-hybridized nitrogen of the pyrrolidine ring—to a single metal center. This dual coordination forms a stable metallacycle, which enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands, an observation known as the chelate effect.

The pyrazole ring typically coordinates through its pyridine-like nitrogen atom (N2). researchgate.net The pyrrolidine nitrogen, part of a saturated five-membered ring, also serves as a strong Lewis base. The ethyl linker connecting these two heterocyclic rings provides the necessary flexibility for the ligand to adopt a conformation that facilitates the formation of a stable six-membered chelate ring with the metal ion. The inherent chirality of the molecule stems from the stereocenter at the C2 position of the pyrrolidine ring, a feature derived from natural amino acids like proline. nih.gov

Stoichiometry and Geometry of Metal-Ligand Complexes

The stoichiometry of complexes formed with this compound can vary depending on the metal ion, its preferred coordination number, and the reaction conditions. Common stoichiometries for bidentate ligands include 1:1 (metal:ligand), 1:2, and 2:2 ratios. pen2print.org

The geometry of the resulting metal complex is dictated by the coordination number of the metal center and the steric and electronic properties of the ligand.

Tetracoordinated Complexes : With metals like Pd(II), Pt(II), or Zn(II), the ligand can form complexes with either a square planar or tetrahedral geometry. nih.govmdpi.com For instance, in a 1:2 complex, two ligands would coordinate to the metal center.

Hexacoordinated Complexes : With transition metals such as Fe(II), Co(II), or Ni(II), octahedral geometries are common, typically involving two or three of the bidentate ligands to satisfy the metal's coordination sphere. nih.govmdpi.com Other ancillary ligands, such as halides or solvent molecules, may also be present to complete the coordination. nih.gov

The specific geometry adopted can significantly influence the complex's catalytic activity and physical properties. researchgate.net

Table 1: Potential Geometries of Metal Complexes with this compound

Metal Ion ExampleTypical Coordination NumberCommon GeometryPotential Stoichiometry (Metal:Ligand)
Pd(II), Pt(II)4Square Planar1:1 (with other ligands), 1:2
Zn(II), Cd(II)4Tetrahedral1:1 (with other ligands), 1:2
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Octahedral1:1, 1:2
Fe(II), Co(II), Ni(II)6Octahedral1:2, 1:3

Tuning of Ligand Properties Through Structural Modifications

Modifications to the pyrazole ring, such as adding electron-donating or electron-withdrawing substituents, can alter the electron density on the coordinating nitrogen atom. nih.govrsc.org

Electron-donating groups (e.g., alkyl, methoxy) increase the basicity of the pyrazole nitrogen, leading to stronger metal-ligand bonds.

Electron-withdrawing groups (e.g., halides, nitro) decrease the nitrogen's basicity, which can be useful in catalytic cycles where ligand dissociation is required. nih.gov

Similarly, substituents on the pyrrolidine ring can modify the steric environment around the metal center, which is crucial for controlling selectivity in catalysis. nih.gov These modifications allow for the creation of a "library" of ligands, each with slightly different properties, to find the optimal catalyst for a given transformation. researchgate.net

Table 2: Effect of Structural Modifications on Ligand Properties

Modification LocationType of SubstituentEffect on Electronic PropertiesEffect on Steric Properties
Pyrazole RingElectron-Donating (e.g., -CH₃, -OCH₃)Increases N-donor strengthMinor to significant increase in bulk
Pyrazole RingElectron-Withdrawing (e.g., -Cl, -CF₃)Decreases N-donor strengthMinor to significant increase in bulk
Pyrrolidine RingBulky Groups (e.g., phenyl) at C4 or C5Minimal electronic effectIncreases steric hindrance around the metal
Ethyl LinkerChange in length or rigidityNo direct electronic effectAffects chelate ring size and stability

Applications in Homogeneous and Heterogeneous Catalysis

The unique structural features of this compound make it a valuable ligand for both homogeneous and heterogeneous catalysis. The combination of a classic heterocyclic donor (pyrazole) and a chiral scaffold (pyrrolidine) opens up a wide range of possibilities.

Role of the Compound as a Chiral Ligand in Asymmetric Catalysis

The primary application of chiral ligands is in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The pyrrolidine-2-yl moiety in the ligand provides a readily accessible chiral environment. nih.gov When coordinated to a metal, the ligand creates a chiral catalyst that can differentiate between the two prochiral faces of a substrate.

This type of chiral pyrrolidine-pyrazole ligand is effective as an organocatalyst or as part of a metal complex in various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and cycloadditions. researchgate.netacs.org In these reactions, the catalyst guides the incoming reactants into a specific orientation, favoring the formation of one enantiomer over the other, often achieving high yields and excellent enantioselectivity. researchgate.netacs.org The bifunctional nature of such catalysts, where one part of the molecule binds the nucleophile and another activates the electrophile, is key to their success. nih.govresearchgate.net

Metal-Organic Frameworks and Catalytic Applications

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Pyrazolate-based ligands are excellent candidates for constructing robust MOFs due to their strong coordination with metal centers. acs.orgscite.ai

Incorporating a chiral ligand like this compound as a linker can lead to the formation of Chiral Metal-Organic Frameworks (CMOFs). nih.govnih.gov These materials possess several advantageous features:

Enantioselective Separation : The chiral pores of the framework can be used to separate racemic mixtures into their constituent enantiomers. rsc.org

Heterogeneous Asymmetric Catalysis : The active catalytic sites are immobilized within a solid support, which allows for easy separation of the catalyst from the reaction products and enhances reusability. nih.gov

Substrate Size Selectivity : The defined pore size of the MOF can control which molecules can access the active sites, leading to size-selective catalysis.

In such a framework, the pyrazole unit would form the structural backbone by coordinating to the metal nodes, while the chiral pyrrolidine groups would line the pores, imparting chirality and catalytic functionality to the interior surface of the material. nih.gov

Supramolecular Architectures Involving Metal-Ligand Interactions

The formation of supramolecular architectures in coordination compounds of this compound is fundamentally governed by a variety of non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, dictate the self-assembly of individual metal-ligand complexes into higher-order, multi-dimensional structures. The specific nature of the metal center, the counter-ions present, and the solvent molecules all play a crucial role in directing the final solid-state arrangement.

A key feature of the this compound ligand is the presence of a secondary amine within the pyrrolidine ring, which provides a hydrogen bond donor (N-H). Upon coordination to a metal center, the acidity of this N-H proton can be enhanced, making it a more effective donor for hydrogen bonding. nih.gov This N-H group can form strong hydrogen bonds with suitable acceptors, such as counter-anions (e.g., chloride, nitrate) or solvent molecules (e.g., water, methanol) that may be present in the crystal lattice. These interactions are pivotal in linking adjacent metal complexes, often leading to the formation of one-, two-, or even three-dimensional networks. nih.govmdpi.com

The interplay between these various non-covalent forces is complex. Strong hydrogen bonds involving the pyrrolidine N-H group often serve as the primary structure-directing interactions, while weaker C-H···π and π-π stacking interactions provide additional stabilization, influencing the finer details of the crystal packing. mdpi.comdoi.org The combination of a robust hydrogen bond donor (pyrrolidine N-H) and a versatile π-system (pyrazole ring) within the same ligand framework allows for the construction of diverse and intricate supramolecular architectures.

Below are tables detailing the typical geometric parameters for the types of non-covalent interactions that are expected to be significant in the supramolecular architectures of metal complexes containing the this compound ligand, based on data from related systems.

Table 1: Typical Hydrogen Bond Geometries in Related Pyrrolidine and Pyrazole Metal Complexes

Donor (D) Acceptor (A) D-H···A Angle (°) D···A Distance (Å)
Pyrrolidine N-H Cl⁻ 150-175 3.1-3.4
Pyrrolidine N-H O (Water) 160-180 2.7-3.0
Pyrrolidine N-H N (Pyrazole) 140-160 2.9-3.2
Pyrazole C-H π (Pyrazole) 120-150 3.2-3.8

Data compiled from representative structures in the literature. nih.govmdpi.commdpi.com

Table 2: Common π-π Stacking Parameters in Pyrazole-Containing Metal Complexes

Interaction Type Centroid-to-Centroid Distance (Å) Dihedral Angle (°)
Parallel-Displaced 3.4-3.8 < 10

Data reflects typical values observed in related pyrazole-based coordination polymers. doi.orgresearchgate.net

These tables illustrate the range of interactions that contribute to the crystal engineering of materials based on this ligand. The precise supramolecular architecture adopted by a specific metal complex of this compound will be a result of a delicate balance between these competing non-covalent forces, offering pathways to design materials with specific structural topologies.

Applications in Organic Synthesis and Materials Science Non Biological

Role as Chiral Building Blocks and Scaffolds for Complex Molecule Synthesis

The pyrazole (B372694) nucleus is a fundamental scaffold in the chemical industry and organic synthesis. mdpi.comresearchgate.net Similarly, chiral N-heterocycles like pyrrolidine (B122466) are crucial building blocks for constructing complex molecules. escholarship.org The compound 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole merges these two important structural motifs, offering a stereochemically defined framework for asymmetric synthesis.

Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds. 3wpharm.comsigmaaldrich.com The presence of a stereocenter in the pyrrolidine portion of this compound allows it to serve as a chiral auxiliary or a foundational element for building more complex, stereochemically defined molecules. Nature itself utilizes N-heterocycles as building blocks to assemble the molecules of life, and chemists have adopted this strategy for synthetic purposes. escholarship.org The pyrazole component, known for its stability and versatile reactivity, complements the chiral pyrrolidine, creating a robust scaffold for further chemical elaboration. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Pyrazole-based ligands are frequently employed in the design of MOFs due to the excellent coordinating ability of their nitrogen atoms. researchgate.net For instance, porous aluminum pyrazolate dicarboxylate, known as MOF-303, has demonstrated high efficiency in capturing formaldehyde. researchgate.net

The this compound molecule is a promising candidate for constructing advanced, chiral organic frameworks. The pyrazole ring can act as the primary coordinating unit with metal centers, while the chiral pyrrolidine moiety can introduce stereocenters into the resulting framework. This could lead to the development of chiral MOFs with applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The structural versatility of pyrazoles allows for the creation of complex molecular architectures with tailored properties. researchgate.net

Combinatorial chemistry has become a powerful tool for discovering new molecules with desired properties by synthesizing and screening large libraries of related compounds. mdpi.comnih.gov The design of these libraries often relies on a central scaffold that can be decorated with various functional groups. Both pyrazole and pyrrolidine scaffolds have been successfully used in the generation of extensive combinatorial libraries. mdpi.comnih.govnih.gov

The structure of this compound is well-suited for combinatorial library design. Its bifunctional nature—containing both a pyrazole and a pyrrolidine ring—offers multiple points for diversification. For example, the secondary amine of the pyrrolidine ring and various positions on the pyrazole ring can be functionalized in a parallel synthesis format. researchgate.net This allows for the rapid generation of thousands of distinct compounds built around the pyrazole-pyrrolidine core. mdpi.com Such libraries can then be screened for a wide range of applications, accelerating the discovery of new functional molecules. nih.gov

Scaffold TypeLibrary ApplicationKey Features
Pyrazole Drug Discovery, HerbicidesBuilt from four different building block classes; allows for high diversity and rapid synthesis on solid support. mdpi.comresearchgate.net
Pyrrolidine Drug Discovery (ACE Inhibitors)Highly functionalized scaffolds prepared on a polymeric support; compatible with a wide variety of organic chemistries. nih.gov

Derivatization for Novel Organic Reagents and Intermediates

Pyrazole derivatives are highly valued in organic synthesis due to their versatile chemical reactivity. mdpi.com They serve as privileged structures, which are molecular frameworks capable of providing useful ligands for multiple purposes through appropriate structural modifications. nih.gov The this compound molecule can be readily derivatized to generate a host of novel reagents and synthetic intermediates.

A wide array of synthetic methods exists for modifying the pyrazole ring, including electrophilic substitution, which occurs preferentially at the C4 position, and nucleophilic attack at the C3 and C5 positions. mdpi.com Additionally, the nitrogen atoms of the pyrazole and the secondary amine of the pyrrolidine ring can be alkylated, acylated, or incorporated into larger heterocyclic systems. nih.govnih.gov These transformations allow for the fine-tuning of the molecule's steric and electronic properties, leading to the creation of new catalysts, ligands for transition metals, and specialized intermediates for multi-step syntheses. researchgate.netias.ac.in

Table 1: Potential Derivatization Reactions for this compound

Reaction Site Reaction Type Potential Products
Pyrrolidine N-H Alkylation, Acylation, Sulfonylation N-substituted pyrrolidine derivatives
Pyrazole Ring Electrophilic Substitution (e.g., Halogenation, Nitration) C4-functionalized pyrazole derivatives

Utilization in the Development of Chemosensors for Ion Recognition

Chemosensors are molecules designed to selectively bind to a specific analyte, such as a metal ion, and produce a measurable signal, like a change in color or fluorescence. nih.gov Pyrazole-based ligands are excellent candidates for chemosensors due to the ability of their nitrogen atoms to coordinate with metal ions. nih.govmdpi.com The design of pyrazole-containing chemosensors has attracted significant interest for monitoring environmentally and biologically important ions. nih.govnih.gov

The this compound structure combines two nitrogen-rich heterocycles, making it a promising scaffold for a chemosensor. The nitrogen atoms of the pyrazole ring and the nitrogen of the pyrrolidine ring can act as a multidentate chelation site for metal ions. The binding of a metal ion can alter the electronic structure of the molecule, leading to a change in its photophysical properties. chemrxiv.org For example, pyrazole-based sensors have shown remarkable colorimetric and fluorescent responses upon binding to Cu(II) ions. nih.govresearchgate.net The coordination event restricts intramolecular rotation and can enhance fluorescence, providing a clear signal for detection. nih.gov The inherent chirality of the pyrrolidine moiety could also be exploited for the enantioselective recognition of chiral analytes.

Sensor BaseDetected IonDetection MethodLimit of Detection (LOD)
3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol Cu(II)Colorimetric1.6 µM nih.gov
1-(2-pyridyl)-4-styrylpyrazole Hg(II)Turn-off Fluorescence0.31 µM researchgate.net
Acylhydrazone derivative with pyridine–pyrazole Al(III)Fluorescence4.29 nM nih.gov

Potential in Functional Materials Design (e.g., optical properties, electronic properties of metal complexes)

Pyrazole derivatives are recognized for their unique photophysical properties, which can be harnessed in the design of functional organic materials. mdpi.com When functionalized with π-conjugated groups, pyrazoles can become strong blue-light emitters with high quantum yields, making them suitable for applications in materials science. researchgate.net The formation of metal complexes with pyrazole-based ligands is a key strategy for tuning these optical and electronic properties. researchgate.netresearchgate.net

The compound this compound can act as a versatile ligand for various transition metals. researchgate.net The electronic properties of the resulting metal complexes are determined by the interplay between the metal center and the ligand's structure. researchgate.net By carefully selecting the metal ion and modifying the ligand's substituents, it is possible to create complexes with tailored photophysical characteristics, such as specific absorption and emission wavelengths. These tunable properties are highly desirable for applications in organic light-emitting diodes (OLEDs), molecular switches, and other advanced materials. researchgate.net The pyrazole unit itself serves as a robust framework that can stabilize the electronic and optical properties of these metal complexes. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Aluminum pyrazolate dicarboxylate (MOF-303)
3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol
1-(2-pyridyl)-4-styrylpyrazole

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyrazoles and pyrrolidines remains a significant focus for organic chemists. chim.it While various methods exist, future research must prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic strategies for 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole and its analogues. mdpi.com An emerging area of interest is the use of multicomponent reactions (MCRs), which offer a "pot, atom, and step economy" (PASE) approach to synthesizing complex molecules like pyrazole (B372694) derivatives. mdpi.com These reactions, often assisted by microwave irradiation or ultrasound, can reduce solvent usage and reaction times. mdpi.com

The development of green and reusable catalysts is another critical challenge. mdpi.com Heterogeneous catalysts, particularly those immobilized on silica (B1680970) supports, have shown promise in the synthesis of pyrazole-based compounds and warrant further investigation. bohrium.com For the pyrrolidine (B122466) component, which introduces chirality, the development of asymmetric synthetic methods is crucial. researchgate.net Organocatalysis, using chiral pyrrolidines, represents a powerful tool for enantioselective transformations. acs.orgrsc.org Future efforts should focus on creating novel catalytic systems that provide high yields and regioselectivity for the target compound, minimizing waste and complex purification steps. acs.orgnih.gov

Table 1: Comparison of Synthetic Strategies for Pyrazole and Pyrrolidine Derivatives

Synthetic StrategyAdvantagesChallenges & Future DirectionsRelevant Compounds
Multicomponent Reactions (MCRs) High atom and step economy, reduced waste, operational simplicity. mdpi.comAchieving high regioselectivity for complex targets; development of novel MCRs for pyrazole-pyrrolidine hybrids.Fused pyran-pyrazole derivatives, Pyrazole-based pyrimido[4,5-d]pyrimidines. mdpi.com
Microwave/Ultrasound-Assisted Synthesis Reduced reaction times, improved yields, lower energy consumption. mdpi.comScale-up feasibility; understanding the specific effects of irradiation on reaction mechanisms.5-aminopyrazole-4-carbonitriles. mdpi.com
Heterogeneous Catalysis (e.g., Silica-Functionalized) Catalyst reusability, simplified product purification, environmental benefits. bohrium.comCatalyst deactivation over time; designing highly active and selective solid-supported catalysts.Various pyrazole-based compounds. bohrium.com
Asymmetric Organocatalysis Metal-free synthesis, high enantioselectivity, mild reaction conditions. researchgate.netrsc.orgHigh catalyst loading requirements; expanding the scope to a wider range of substrates.Chiral pyrrolidines, products of Michael additions. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for Complex Systems

A thorough understanding of the three-dimensional structure of this compound and its potential metal complexes is fundamental to predicting and explaining its properties. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the synthesis of new derivatives nih.govnih.gov, future research will increasingly rely on more advanced methods.

Single-crystal X-ray diffraction is crucial for unambiguously determining the solid-state structure and stereochemistry of these compounds and their complexes. tandfonline.com For complex systems, such as metal-organic frameworks or biological conjugates, advanced NMR techniques and theoretical calculations are needed to correlate experimental and computed spectral data. tandfonline.comrsc.org The challenge lies in characterizing non-crystalline materials and transient species, which may require the application of specialized techniques like solid-state NMR or advanced mass spectrometry methods. documentsdelivered.com Investigating the conformational dynamics and intermolecular interactions, for which Hirshfeld surface analysis has proven useful, will also be a key area of future study. tandfonline.com

Expansion of Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool for understanding the molecular behavior of pyrazole derivatives and for designing new compounds with desired properties. eurasianjournals.com Techniques such as molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations provide valuable insights into electronic structure, binding modes, and conformational preferences. nih.goveurasianjournals.comnih.gov

A significant emerging challenge is to improve the accuracy and predictive power of these models. eurasianjournals.com This includes developing more accurate force fields for MD simulations and integrating multi-scale modeling approaches to bridge the gap between molecular and macroscopic properties. eurasianjournals.com The use of 3-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help develop design strategies for more potent compounds. nih.gov The future of this field lies in leveraging machine learning and artificial intelligence to accelerate the discovery of novel pyrazole-pyrrolidine derivatives with optimized properties for specific applications, moving towards a more predictive and less empirical design process. eurasianjournals.comresearchgate.net

Table 2: Computational Techniques in Pyrazole Derivative Research

TechniqueApplicationFuture Challenges
Molecular Docking Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govnih.govrsc.orgImproving scoring functions for better accuracy; handling protein flexibility.
Molecular Dynamics (MD) Simulations Exploring conformational space and dynamic behavior of molecules and complexes. eurasianjournals.comnih.govIncreasing computational scalability for larger systems and longer timescales; developing more accurate force fields. eurasianjournals.com
Density Functional Theory (DFT) Providing detailed insights into electronic structure, reactivity, and spectroscopic properties. rsc.orgeurasianjournals.comHigh computational cost for large molecules; improving accuracy of functional for specific systems.
3D-QSAR (CoMFA/CoMSIA) Studying structure-activity relationships to guide the design of more potent compounds. nih.govDependence on a good structural alignment of the molecules; applicability limited to congeneric series.

Exploration of New Catalytic Applications Beyond Current Paradigms

The pyrazole and pyrrolidine moieties are both well-established components of effective catalysts. Protic N-H pyrazole ligands can participate in metal-ligand cooperation, acting as proton-responsive platforms in homogeneous catalysis for reactions like transfer hydrogenation. nih.gov Copper complexes with pyrazole-based ligands have demonstrated catalytic activity in oxidation reactions. bohrium.comresearchgate.net Separately, chiral pyrrolidines are foundational to the field of asymmetric organocatalysis. mdpi.comrsc.orgnih.gov

The combination of these two scaffolds in this compound offers intriguing possibilities for developing novel bifunctional or cooperative catalysts. A major future direction is to explore the catalytic potential of this specific ligand and its metal complexes beyond currently known applications. bohrium.com Research should investigate its efficacy in a wider range of transformations, including asymmetric synthesis where the chiral pyrrolidine unit can induce enantioselectivity. The challenge will be to understand the interplay between the pyrazole and pyrrolidine units and how this can be harnessed to achieve novel reactivity and selectivity in catalysis. nih.gov

Design of Next-Generation Building Blocks and Ligands for Advanced Chemical Applications

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for multiple biological targets. nih.govnih.govchemrevlett.com Similarly, the pyrrolidine ring is a cornerstone of many approved drugs. researchgate.net The compound this compound therefore represents a valuable building block for creating a new generation of ligands and functional molecules. researchgate.netmdpi.com

Future research should focus on the strategic functionalization of this scaffold to create libraries of new compounds. chim.itmdpi.com By modifying substituents on both the pyrazole and pyrrolidine rings, chemists can fine-tune the steric and electronic properties of the molecule to optimize its function for specific applications. chim.it This could lead to the development of novel inhibitors for protein kinases in cancer therapy, new agents for neurodegenerative diseases, or advanced materials with unique optical or coordination properties. nih.govnih.gov A key challenge is to develop synthetic methodologies that allow for the flexible and diverse modification of the core structure, enabling the exploration of a vast chemical space to uncover next-generation molecules for advanced chemical and pharmaceutical applications. researchgate.netresearchgate.netmdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole with high purity?

Methodological Answer: The compound can be synthesized via alkylation or condensation reactions. For example, alkylation of pyrazole precursors with pyrrolidine-containing electrophiles under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. and -18 detail similar syntheses, achieving >95% purity through column chromatography or recrystallization. Key parameters include temperature control (60–80°C) and stoichiometric ratios of reactants to minimize side products like N-alkylated isomers .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyrrolidine ethyl chain integration at δ ~2.5–3.5 ppm).
  • X-ray crystallography : Resolve tautomeric forms and stereochemistry. highlights how X-ray data confirmed keto-enol tautomerism in a related pyrazole derivative, with C=O bond lengths (~1.28 Å) critical for structural validation .
  • HRMS : Confirm molecular formula (e.g., C₁₀H₁₇N₃, MW 179.27 g/mol, as in ) .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer: Store under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis. emphasizes refrigeration for boronate-containing pyrazoles, while notes hygroscopic tendencies of pyrrolidine derivatives, requiring desiccants .

Advanced Research Questions

Q. How does tautomerism in the pyrazole ring influence the compound’s reactivity and biological activity?

Methodological Answer: Tautomerism (e.g., keto-enol equilibria) alters electron distribution, affecting hydrogen-bonding capacity and ligand-receptor interactions. demonstrates that keto forms dominate in crystalline states due to intramolecular hydrogen bonds (N–H⋯O), which could modulate binding to biological targets like kinases or GPCRs . Computational modeling (DFT) is recommended to predict tautomer populations in solution and correlate with activity data .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from differences in assay conditions or impurity profiles. For example, shows that glycosylation of a pyrazole derivative enhanced solubility and cellular uptake, explaining its cytotoxicity compared to non-glycosylated analogs. To address contradictions:

  • Validate purity via HPLC (≥95%).
  • Standardize assays (e.g., fixed incubation times, cell lines).
  • Use structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., pyrrolidine’s role in membrane permeability) .

Q. How can computational methods guide the design of derivatives with improved pharmacological properties?

Methodological Answer: Molecular docking (AutoDock, Glide) and MD simulations predict binding modes to targets like p38 MAP kinase ( ). QSAR models can optimize logP and polar surface area for blood-brain barrier penetration. highlights the importance of nitro and pyrrolidinyl groups in enhancing bioactivity, suggesting substitutions at these positions for SAR exploration .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Detect and quantify byproducts (e.g., unreacted precursors or N-oxide derivatives) at ppm levels.
  • NMR relaxation studies : Identify low-abundance tautomers or conformers.
  • Elemental analysis : Verify stoichiometry, especially for metal-catalyzed syntheses (e.g., Pd-mediated cross-couplings in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.